Egfr-TK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

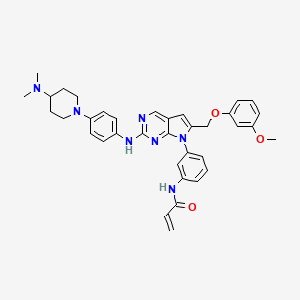

Structure

3D Structure

Properties

Molecular Formula |

C36H39N7O3 |

|---|---|

Molecular Weight |

617.7 g/mol |

IUPAC Name |

N-[3-[2-[4-[4-(dimethylamino)piperidin-1-yl]anilino]-6-[(3-methoxyphenoxy)methyl]pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C36H39N7O3/c1-5-34(44)38-27-8-6-9-30(21-27)43-31(24-46-33-11-7-10-32(22-33)45-4)20-25-23-37-36(40-35(25)43)39-26-12-14-29(15-13-26)42-18-16-28(17-19-42)41(2)3/h5-15,20-23,28H,1,16-19,24H2,2-4H3,(H,38,44)(H,37,39,40) |

InChI Key |

ROEHOAVVZAIYIJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5=CC=CC(=C5)NC(=O)C=C)COC6=CC=CC(=C6)OC |

Origin of Product |

United States |

Foundational & Exploratory

The EGFR-TK Signaling Pathway: A Comprehensive Technical Guide to its Role in Tumorigenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, survival, and differentiation. Its aberrant activation is a frequent driver of tumorigenesis across a spectrum of human cancers, making it a critical target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the EGFR-TK signaling cascade, its pathological activation in cancer, and the methodologies employed to study this pivotal pathway. We delve into the molecular mechanisms of ligand binding, receptor dimerization, and autophosphorylation, leading to the initiation of downstream signaling networks, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. Furthermore, this guide details the genetic and molecular alterations that lead to constitutive EGFR activation in tumors, such as gene mutations, gene amplification, and protein overexpression. Quantitative data on the frequency of these aberrations across various cancer types are presented in structured tables for comparative analysis. Detailed protocols for key experimental techniques, including Western Blotting, Immunohistochemistry (IHC), Kinase Assays, and Fluorescence In Situ Hybridization (FISH), are provided to facilitate research and drug development efforts. Finally, through integrated diagrams, we visualize the intricate signaling pathways and experimental workflows, offering a clear and comprehensive resource for professionals in the field of oncology and drug discovery.

The Core this compound Signaling Pathway

The EGFR, also known as HER1 or ErbB1, is a transmembrane glycoprotein (B1211001) that belongs to the ErbB family of receptor tyrosine kinases.[1] The activation of EGFR signaling is a tightly regulated process initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α).[2]

Upon ligand binding, EGFR undergoes a conformational change that facilitates its dimerization, either forming homodimers with other EGFR molecules or heterodimers with other members of the ErbB family, such as HER2/ErbB2.[1][3] Dimerization is a critical step that leads to the activation of the intracellular tyrosine kinase domain.[4] This activation occurs through an asymmetric mechanism where one kinase domain (the "activator") allosterically activates the other (the "receiver").[4]

The activated kinase domain then catalyzes the autophosphorylation of multiple tyrosine residues within the C-terminal tail of the receptor.[1] These phosphorylated tyrosine residues serve as docking sites for a host of intracellular signaling proteins containing Src homology 2 (SH2) or phosphotyrosine binding (PTB) domains.[2]

The recruitment of these adaptor proteins and enzymes initiates several downstream signaling cascades that are crucial for normal cellular function and are frequently dysregulated in cancer:

-

RAS/RAF/MEK/ERK (MAPK) Pathway : Adaptor proteins like Growth factor receptor-bound protein 2 (Grb2) and Shc, upon binding to phosphorylated EGFR, recruit the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS).[1][5] SOS then activates the small GTPase RAS, which in turn triggers a phosphorylation cascade involving RAF, MEK, and ERK (also known as MAPK).[1][5] Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell proliferation, invasion, and metastasis.[1][5]

-

PI3K/AKT/mTOR Pathway : EGFR activation can also lead to the recruitment and activation of Phosphoinositide 3-kinase (PI3K).[5] PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B).[6] Activated AKT then modulates a variety of cellular processes, including cell survival, anti-apoptosis, and cell growth, partly through the activation of the mammalian target of rapamycin (B549165) (mTOR).[5][6]

-

JAK/STAT Pathway : EGFR can also directly phosphorylate and activate members of the Signal Transducer and Activator of Transcription (STAT) family, such as STAT1 and STAT3.[5] This leads to their dimerization, nuclear translocation, and regulation of genes involved in cell survival and proliferation.[1]

-

PLCγ Pathway : Phospholipase C gamma (PLCγ) can be recruited to activated EGFR, leading to the hydrolysis of PIP2 into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] These second messengers trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), influencing processes like cell motility and proliferation.[1]

dot

Caption: The EGFR signaling pathway and its major downstream cascades.

Dysregulation of EGFR Signaling in Cancer

In cancer, the EGFR signaling network is often hijacked to promote uncontrolled cell growth, proliferation, and survival.[5] This aberrant activation can occur through several mechanisms:

EGFR Gene Mutations

Somatic mutations in the EGFR gene are a common mechanism of constitutive activation, particularly in non-small cell lung cancer (NSCLC).[7] These mutations typically occur within the tyrosine kinase domain and render the receptor active even in the absence of ligand binding.[8] The most common activating mutations include:

-

Exon 19 Deletions: These in-frame deletions are one of the most frequent types of EGFR mutations.[7]

-

L858R Point Mutation: This missense mutation in exon 21 is another common activating mutation.[7]

-

Exon 20 Insertions: These mutations are associated with resistance to first- and second-generation EGFR inhibitors.[7]

-

T790M Point Mutation: This mutation in exon 20 is the most common mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[9]

EGFR Gene Amplification

An increased copy number of the EGFR gene, known as gene amplification, leads to the overexpression of the EGFR protein on the cell surface.[10] This results in an amplified signaling output upon ligand binding and can contribute to tumorigenesis. EGFR amplification is frequently observed in glioblastoma, as well as in a subset of lung, colorectal, and breast cancers.[4][11]

EGFR Protein Overexpression

Increased expression of the EGFR protein, in the absence of gene amplification, can also drive cancer progression.[10] This can be due to transcriptional upregulation or increased protein stability. Overexpression of EGFR is a common feature of many epithelial cancers, including head and neck, colorectal, and pancreatic cancers.[5]

Quantitative Data on EGFR Aberrations in Cancer

The frequency of EGFR mutations, gene amplification, and protein overexpression varies significantly across different cancer types. The following tables summarize key quantitative data to provide a comparative overview.

Table 1: Frequency of EGFR Mutations in Various Cancers

| Cancer Type | Patient Population | Mutation Frequency (%) | Common Mutation Types |

| Non-Small Cell Lung Cancer (NSCLC) | |||

| - Adenocarcinoma | East Asian | 40 - 78 | Exon 19 del, L858R |

| - Adenocarcinoma | Caucasian | 10 - 16 | Exon 19 del, L858R |

| - Squamous Cell Carcinoma | Overall | 3 - 18 | Exon 19 del, L858R |

| Glioblastoma | Overall | 15 - 20 (mutations often with amplification) | EGFRvIII (exons 2-7 deletion), missense mutations |

| Colorectal Cancer | Overall | < 1 | Rare kinase domain mutations |

| Breast Cancer | Triple-Negative | ~11 (mutations and copy number changes) | Exon 19 del |

Data compiled from multiple sources.[1][9][12][13][14]

Table 2: Frequency of EGFR Gene Amplification and Protein Overexpression in Various Cancers

| Cancer Type | EGFR Gene Amplification (%) | EGFR Protein Overexpression (%) |

| Glioblastoma | 40 - 50 | 50 - 60 |

| Non-Small Cell Lung Cancer (NSCLC) | 5 - 10 | 40 - 80 |

| - Squamous Cell Carcinoma | Higher than Adenocarcinoma | Higher than Adenocarcinoma |

| Colorectal Cancer | ~16 | 60 - 80 |

| Head and Neck Squamous Cell Carcinoma | 10 - 15 | 80 - 100 |

| Esophageal Squamous Cell Carcinoma | ~23 | ~54 |

| Breast Cancer | 7 - 15 | 15 - 30 |

Data compiled from multiple sources.[1][11]

Table 3: Efficacy of EGFR Tyrosine Kinase Inhibitors (TKIs) in EGFR-Mutant NSCLC

| TKI Generation | Representative Drugs | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| First-Generation | Gefitinib, Erlotinib | 60 - 70% | 9 - 13 months |

| Second-Generation | Afatinib, Dacomitinib | 60 - 70% | 11 - 14 months |

| Third-Generation (T790M-positive) | Osimertinib | ~70% | ~10 months |

| Third-Generation (First-Line) | Osimertinib | ~80% | ~19 months |

Data from various clinical trials.

Key Experimental Protocols for Studying the this compound Pathway

A variety of experimental techniques are employed to investigate the EGFR signaling pathway, from determining protein expression and phosphorylation status to assessing gene copy number and kinase activity.

dot

Caption: Workflow for the experimental analysis of the EGFR pathway.

Western Blotting for EGFR and Phospho-EGFR

Objective: To detect and quantify the total amount of EGFR protein and its phosphorylated (activated) form in cell or tissue lysates.

Methodology:

-

Sample Preparation:

-

For cell lines, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For tumor tissues, homogenize the tissue in lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Gel Electrophoresis:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for total EGFR or a specific phosphorylated tyrosine residue of EGFR (e.g., p-EGFR Tyr1068).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Normalize the phospho-EGFR signal to the total EGFR signal to determine the relative level of EGFR activation.

-

Immunohistochemistry (IHC) for EGFR

Objective: To visualize the expression and localization of EGFR protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Methodology:

-

Tissue Preparation:

-

Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate (B86180) or EDTA buffer at high temperature to unmask the antigenic sites.

-

-

Staining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific protein binding with a protein block or serum.

-

Incubate the sections with a primary antibody against EGFR.

-

Wash the slides and incubate with an HRP-conjugated secondary antibody.

-

Apply a chromogen, such as diaminobenzidine (DAB), which produces a colored precipitate at the site of the antigen-antibody reaction.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with hematoxylin (B73222) to provide morphological context.

-

Dehydrate the sections and mount with a coverslip.

-

-

Analysis:

-

Evaluate the staining intensity and the percentage of positive tumor cells, often using a scoring system (e.g., H-score).

-

EGFR Kinase Assay

Objective: To measure the enzymatic activity of the EGFR tyrosine kinase and to evaluate the potency of potential inhibitors.

Methodology (Luminescence-based ADP detection):

-

Reagent Preparation:

-

Prepare a kinase reaction buffer containing a specific peptide substrate for EGFR and ATP.

-

Prepare serial dilutions of the test inhibitor.

-

-

Kinase Reaction:

-

In a multi-well plate, add the recombinant EGFR enzyme, the test inhibitor (or vehicle control), and initiate the reaction by adding the kinase reaction buffer.

-

Incubate the plate to allow the kinase reaction to proceed.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP using a specific reagent.

-

Add a detection reagent that converts the ADP produced during the kinase reaction back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence, which is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

-

Fluorescence In Situ Hybridization (FISH) for EGFR Gene Amplification

Objective: To detect and quantify the copy number of the EGFR gene in tumor cells.

Methodology:

-

Probe and Sample Preparation:

-

Use a fluorescently labeled DNA probe specific for the EGFR gene locus and a control probe for the centromere of the same chromosome (e.g., CEP7 for chromosome 7).

-

Prepare FFPE tissue sections or other cell preparations on slides.

-

-

Hybridization:

-

Denature the DNA in both the probe and the sample to separate the double strands.

-

Allow the fluorescent probe to hybridize to its complementary sequence on the sample DNA.

-

-

Washing and Counterstaining:

-

Wash the slides to remove any unbound probe.

-

Counterstain the nuclei with DAPI.

-

-

Visualization and Analysis:

-

Visualize the fluorescent signals using a fluorescence microscope.

-

Count the number of signals for the EGFR gene and the centromeric control probe in a defined number of tumor cell nuclei.

-

Calculate the ratio of the EGFR gene to the control probe to determine if gene amplification is present.

-

Conclusion

The this compound signaling pathway represents a paradigm of the intricate molecular circuitry that governs cellular life and its subversion in cancer. A thorough understanding of its components, downstream effectors, and mechanisms of dysregulation is paramount for the development of effective anti-cancer therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to unravel the complexities of EGFR signaling and to translate this knowledge into improved patient outcomes. The continued investigation of this pathway, particularly in the context of therapeutic resistance, will undoubtedly pave the way for novel and more precise strategies to combat EGFR-driven malignancies.

References

- 1. Spectrum of EGFR aberrations and potential clinical implications: insights from integrative pan‐cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcancer.org [jcancer.org]

- 3. Frequency of EGFR T790M mutation and multimutational profiles of rebiopsy samples from non-small cell lung cancer developing acquired resistance to EGFR tyrosine kinase inhibitors in Japanese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EGFR-Mutated Squamous Cell Lung Cancer and Its Association With Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal Growth Factor Receptor Mutation Frequency in Squamous Cell Carcinoma and Its Diagnostic Performance in Cytological Samples: A Molecular and Immunohistochemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of efficacy and safety of second‐ and third‐generation TKIs for non‐small‐cell lung cancer with uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. EGFR copy number alterations in primary tumors, metastatic lymph nodes, and recurrent and multiple primary tumors in oral cavity squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Role of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Mutations in Non-Small Cell Lung Cancer: A Technical Guide

Introduction

Non-small cell lung cancer (NSCLC) accounts for approximately 80-85% of all lung cancers, and its treatment landscape has been revolutionized by the discovery of specific oncogenic driver mutations.[1] Among the most critical of these are activating mutations within the tyrosine kinase (TK) domain of the Epidermal Growth Factor Receptor (EGFR) gene.[2] EGFR is a transmembrane receptor that, upon binding to ligands like EGF, activates downstream signaling pathways crucial for cell proliferation, survival, and differentiation, primarily the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways.[3][4][5] In a subset of NSCLC patients, specific mutations in the EGFR gene lead to constitutive, ligand-independent activation of the receptor, driving tumorigenesis.[6][7] These mutations are predictive biomarkers, identifying patients who are highly likely to respond to treatment with EGFR tyrosine kinase inhibitors (TKIs).[8][9] This guide provides an in-depth overview of the molecular characteristics of EGFR-TK mutations, diagnostic methodologies, clinical significance, therapeutic strategies, and the mechanisms of acquired resistance.

Classification and Molecular Characteristics of this compound Mutations

EGFR mutations are predominantly found in exons 18 through 21, which encode the tyrosine kinase domain.[4] They occur in approximately 10-15% of Caucasian and up to 50% of Asian NSCLC patients, particularly in those with adenocarcinoma histology, female gender, and a non-smoking history.[1][8][10] These mutations can be broadly categorized as common (sensitizing), uncommon, and resistance mutations.

Common (Sensitizing) Mutations

The most prevalent activating mutations account for 85-90% of all EGFR mutations and are highly sensitive to first- and second-generation EGFR-TKIs.[11]

-

Exon 19 Deletions (Ex19del): These in-frame deletions around the LREA motif (amino acids 747-750) are the most frequent type, comprising about 45% of EGFR mutations.[11] Patients with Ex19del often exhibit a more favorable response to TKI therapy compared to other mutation types.[6][12]

-

Exon 21 L858R Point Mutation: This substitution of leucine (B10760876) for arginine at codon 858 accounts for about 40% of mutations and also confers high sensitivity to TKIs.[11]

Uncommon Mutations

Uncommon mutations represent 10-18% of all EGFR mutations and exhibit variable sensitivity to different EGFR-TKIs.[13][14]

-

Exon 18 G719X: Point mutations at codon 719 (e.g., G719A/C/S).

-

Exon 20 Insertions (Ex20ins): A heterogeneous group of insertions that are typically associated with resistance to first- and second-generation TKIs.[15]

-

Exon 21 L861Q: A point mutation at codon 861.

-

Exon 20 S768I: A point mutation at codon 768.

Resistance Mutations

Resistance to EGFR-TKIs can be primary (intrinsic) or acquired. Acquired resistance inevitably develops in nearly all patients after an initial period of response.[16][17]

-

T790M "Gatekeeper" Mutation: A point mutation in exon 20, this is the most common mechanism of acquired resistance to first- and second-generation TKIs, found in 50-60% of resistant cases.[15] It increases the receptor's affinity for ATP, reducing the binding efficacy of competitive inhibitors.[15]

-

C797S Mutation: This exon 20 mutation is a primary mechanism of resistance to third-generation irreversible TKIs like osimertinib, preventing the covalent bond formation required for inhibition.[15]

Below is a visualization of the canonical EGFR signaling pathway and the point of disruption by activating mutations.

Caption: EGFR signaling pathway in wild-type and mutated NSCLC.

Data Presentation: Mutation Prevalence

The prevalence of specific EGFR mutations can vary by population and other clinical factors.

| Mutation Type | Location | Prevalence Among all EGFR Mutations | TKI Sensitivity |

| Common | |||

| Exon 19 Deletion | Exon 19 | ~45%[11] | High |

| L858R | Exon 21 | ~40%[11] | High |

| Uncommon | |||

| G719X (A/C/S) | Exon 18 | 0.9 - 4.8%[13] | Variable |

| Exon 20 Insertions | Exon 20 | 0.8 - 4.2%[13] | Generally Low (to 1st/2nd Gen) |

| L861Q/X | Exon 21 | 0.5 - 3.5%[13] | Variable |

| S768I | Exon 20 | 0.5 - 2.5%[13] | Variable |

| Acquired Resistance | |||

| T790M | Exon 20 | 50-60% (Post 1st/2nd Gen TKI)[15] | Resistant to 1st/2nd Gen, Sensitive to 3rd Gen |

| C797S | Exon 20 | 10-20% (Post Osimertinib)[15] | Resistant to 3rd Gen |

Diagnostic Methodologies for EGFR Mutation Detection

Accurate and timely detection of EGFR mutations is mandatory for guiding first-line treatment in patients with advanced NSCLC.[18] Methodologies range from tissue-based PCR to comprehensive sequencing of circulating tumor DNA (ctDNA).

Sample Acquisition

-

Tissue Biopsy: The traditional gold standard involves obtaining a sample of tumor tissue via biopsy or surgical resection. This provides a rich source of tumor DNA but is an invasive procedure and may not always be feasible or reflect tumor heterogeneity.[19][20]

-

Liquid Biopsy: This minimally invasive method analyzes cell-free DNA (cfDNA) from a blood sample to detect circulating tumor DNA (ctDNA).[18] It is particularly useful when tissue is unavailable, for monitoring disease progression, and for detecting resistance mutations like T790M without requiring a repeat invasive biopsy.[18][19][21]

Experimental Protocols

Protocol 1: Real-Time PCR (RT-PCR) for Targeted Mutation Detection This method is widely used for detecting common, known mutations.

-

DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections or cfDNA is isolated from plasma.

-

PCR Amplification: The extracted DNA is subjected to PCR using primers and probes specific to the target mutations (e.g., Exon 19 deletions, L858R, T790M).[8][22]

-

Detection: Allele-specific probes generate a fluorescent signal if the mutation is present, which is detected in real-time. The cycle threshold (Ct) value is used to quantify the amount of mutant allele.

-

Analysis: The presence of a specific mutation is determined based on the amplification signal compared to wild-type and no-template controls.

Protocol 2: Next-Generation Sequencing (NGS) for Comprehensive Analysis NGS provides a broader analysis, capable of detecting both common and uncommon mutations, as well as concurrent genetic alterations. It is considered superior for detecting uncommon mutations that might be missed by targeted PCR assays.[23]

-

Library Preparation: DNA (from tissue or liquid biopsy) is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.

-

Target Enrichment (for targeted panels): Specific regions of interest (e.g., exons 18-21 of EGFR) are captured using hybridization probes.

-

Sequencing: The prepared library is loaded onto a sequencer, which reads the nucleotide sequence of millions of fragments in parallel.

-

Bioinformatic Analysis: The sequence reads are aligned to a reference human genome. Genetic variants (mutations, insertions, deletions) are identified and annotated. The variant allele frequency (VAF) is calculated.

-

Reporting: Detected mutations are classified based on their known clinical significance and reported.

The following diagram illustrates the general workflow for EGFR mutation testing.

Caption: General experimental workflow for EGFR mutation detection.

Clinical Significance of EGFR Mutations

Predictive Value

The presence of activating EGFR mutations is a strong predictive biomarker for response to EGFR-TKI therapy.[9] Numerous clinical trials have demonstrated that patients with EGFR-mutated NSCLC derive significantly greater benefit from first-line treatment with EGFR-TKIs compared to standard chemotherapy, in terms of response rate and progression-free survival.[24][25] Conversely, patients with wild-type EGFR do not benefit from these targeted agents.[26]

Prognostic Value

The independent prognostic value of EGFR mutations is less clear and remains a subject of debate.[27] Some studies suggest that patients with EGFR mutations have a better prognosis regardless of treatment, possibly because these mutations are associated with other favorable clinical characteristics like non-smoking status.[28][29] However, other analyses have found that after accounting for these factors, the mutation status itself is not an independent prognostic factor for overall survival in untreated patients.[9][30] The survival advantage observed in clinical practice is largely attributed to the profound efficacy of targeted TKI therapy.[30]

Therapeutic Strategies and EGFR Tyrosine Kinase Inhibitors (TKIs)

The development of EGFR-TKIs has occurred in successive generations, each designed to improve efficacy or overcome resistance.

| TKI Generation | Examples | Mechanism of Action | Primary Targets |

| First | Gefitinib, Erlotinib | Reversible, ATP-competitive | Common sensitizing mutations (Ex19del, L858R) |

| Second | Afatinib (B358), Dacomitinib | Irreversible, covalent binding | Pan-ErbB family inhibitor; Common mutations & some uncommon mutations |

| Third | Osimertinib | Irreversible, covalent binding | Common mutations AND the T790M resistance mutation; CNS-penetrant |

First-Generation TKIs (Gefitinib, Erlotinib): These were the first EGFR-TKIs approved and established the paradigm of targeted therapy in EGFR-mutated NSCLC.[7][24]

Second-Generation TKIs (Afatinib, Dacomitinib): These agents form a covalent bond with the receptor, leading to irreversible inhibition. They have shown efficacy against some uncommon mutations for which afatinib is specifically approved (L861Q, G719X, S768I).[11]

Third-Generation TKIs (Osimertinib): Osimertinib was specifically designed to be active against both sensitizing mutations and the T790M resistance mutation while having less activity against wild-type EGFR, leading to a better toxicity profile. It is now a standard-of-care for first-line treatment of EGFR-mutated NSCLC and for patients who develop T790M-mediated resistance.[31]

| Clinical Trial (First-Line) | TKI | Comparator | Median PFS (TKI) | Median PFS (Chemo) |

| IPASS | Gefitinib | Carboplatin/Paclitaxel | 9.5 months | 6.3 months |

| LUX-Lung 3 | Afatinib | Cisplatin/Pemetrexed | 11.1 months | 6.9 months |

| FLAURA | Osimertinib | Gefitinib or Erlotinib | 18.9 months | 10.2 months |

(PFS: Progression-Free Survival. Data are representative and sourced from foundational clinical trials.)

Mechanisms of Acquired Resistance to EGFR-TKIs

Despite the initial success of TKIs, acquired resistance is inevitable.[16] The mechanisms are diverse and can be broadly classified as on-target (alterations in the EGFR gene itself) or off-target (activation of bypass signaling pathways).[15]

On-Target Resistance

-

Secondary EGFR Mutations: The most common mechanisms are the T790M mutation (resistance to 1st/2nd-gen TKIs) and the C797S mutation (resistance to 3rd-gen TKIs).[15]

Off-Target Resistance

-

Bypass Pathway Activation: The tumor becomes dependent on alternative signaling pathways to drive growth and survival.

-

MET Amplification: Amplification of the MET proto-oncogene is a common bypass track, occurring in 5-20% of patients with resistance to first- or third-generation TKIs.[32][33] MET activation can phosphorylate HER3, which in turn reactivates the PI3K/AKT pathway independently of EGFR.[34][35]

-

HER2 Amplification: Amplification of the HER2 (ERBB2) gene can also drive resistance.

-

-

Downstream Pathway Alterations: Mutations in components downstream of EGFR, such as PIK3CA, can render the cell independent of upstream EGFR signaling.[36][37][38] Activation of the PI3K/AKT/mTOR pathway is found in about 15% of patients who become resistant to EGFR-TKIs.[36][38]

-

Histologic Transformation: In 3-15% of cases, the adenocarcinoma can transform into a different histology, most commonly small cell lung cancer (SCLC), which is not dependent on EGFR signaling and is treated with SCLC-appropriate chemotherapy.[1]

The logical progression of treatment and the emergence of resistance is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. Advances on EGFR mutation for lung cancer - Metro - Translational Lung Cancer Research [tlcr.amegroups.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EGFR mutations in non-small cell lung cancer: Classification, characteristics and resistance to third-generation EGFR-tyrosine kinase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 8. Detecting EGFR Mutations in Patients with Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR mutation not prognostic factor in non-small cell lung cancer - ecancer [ecancer.org]

- 10. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 11. mdpi.com [mdpi.com]

- 12. Are exon 19 deletions and L858R EGFR mutations in non-small-cell lung cancer clinically different? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uncommon EGFR mutations in non-small-cell lung cancer: A systematic literature review of prevalence and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current management of uncommon EGFR mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The first liquid biopsy test approved. Is it a new era of mutation testing for non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Emerging platforms using liquid biopsy to detect EGFR mutations in lung cancer | Semantic Scholar [semanticscholar.org]

- 20. Emerging platforms using liquid biopsy to detect EGFR mutations in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Liquid Biopsy for EGFR Mutation Analysis in Advanced Non-Small-Cell Lung Cancer Patients: Thoughts Drawn from a Real-Life Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. publications.ersnet.org [publications.ersnet.org]

- 23. m.youtube.com [m.youtube.com]

- 24. EGFR TKI as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. EGFR tyrosine kinase inhibitors (TKIs) for adjuvant therapy of early-stage non-small cell lung cancer (NSCLC): ready for the clinic? - Steuer - Translational Lung Cancer Research [tlcr.amegroups.org]

- 26. researchgate.net [researchgate.net]

- 27. Clinical outcomes in non-small-cell lung cancer patients with EGFR mutations: pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. onclive.com [onclive.com]

- 29. EGFR mutations as a prognostic and predictive marker in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Prognostic Significance of EGFR Gene Mutation in Patients With EGFR Mutated Non-small Cell Lung Cancer Who Received Best Supportive Care Alone | Anticancer Research [ar.iiarjournals.org]

- 31. Treatment of EGFR Mutation–Positive Non–Small-Cell Lung Cancer with Tyrosine Kinase Inhibitors - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 32. mdpi.com [mdpi.com]

- 33. Role of mesenchymal-epithelial transition amplification in resistance to anti-epidermal growth factor receptor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - Fang - Translational Lung Cancer Research [tlcr.amegroups.org]

- 38. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Cascades of Activated EGFR: A Technical Guide

The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) from the ErbB family, is a critical mediator of cellular signaling, governing processes such as proliferation, survival, differentiation, and migration.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime therapeutic target.[2][3] Upon ligand binding, such as with Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and conformational changes that activate its intracellular tyrosine kinase domain.[1][2] This activation leads to autophosphorylation of specific tyrosine residues on its C-terminal tail, creating docking sites for various adaptor proteins and signaling molecules.[1][2] These interactions initiate a cascade of downstream signaling pathways that propagate the signal from the cell surface to the nucleus, culminating in a coordinated cellular response.[4]

This technical guide provides an in-depth exploration of the core downstream signaling cascades of activated EGFR-TK, designed for researchers, scientists, and drug development professionals. It details the key molecular pathways, presents quantitative data, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex networks.

Core Downstream Signaling Pathways

Activated EGFR orchestrates a complex network of intracellular signaling. The primary cascades initiated include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, the JAK/STAT pathway, and the PLCγ-PKC pathway.[5][6][7] These pathways are not entirely linear or isolated; significant crosstalk exists, allowing for a finely tuned and robust cellular response to extracellular stimuli.

The Ras-Raf-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that primarily regulates gene expression to control cell proliferation, differentiation, and survival.[4][8][9]

Activation Mechanism:

-

Adaptor Protein Recruitment: Upon EGFR activation and autophosphorylation (e.g., at Y1068, Y1148, Y1173), the adaptor protein Growth factor receptor-bound protein 2 (Grb2) is recruited to the receptor, either directly or via the Shc adaptor protein.[5][10][11]

-

Ras Activation: Grb2, in a complex with the Son of Sevenless (SOS) guanine (B1146940) nucleotide exchange factor, is brought to the plasma membrane.[4][8] SOS then catalyzes the exchange of GDP for GTP on the small GTPase Ras, converting it to its active, GTP-bound state.[4][8][9]

-

Kinase Cascade: Activated Ras recruits and activates the Raf kinase (a MAP kinase kinase kinase or MAPKKK).[4][12] Raf then phosphorylates and activates MEK (a MAP kinase kinase or MAPKK), which in turn phosphorylates and activates ERK (a MAP kinase or MAPK).[4][9][12]

-

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, such as ELK-1 and c-Fos, leading to the expression of genes involved in cell cycle progression, such as Cyclin D.[5][13]

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Activation and Inhibition: A Structural Analysis of the EGFR Tyrosine Kinase Domain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain is a cornerstone of cellular signaling and a critical target in oncology. Its structural dynamics, from ligand-induced activation to the binding of potent inhibitors, offer a compelling narrative of molecular control and therapeutic intervention. This technical guide provides a comprehensive examination of the EGFR tyrosine kinase domain's structure, activation mechanism, and the structural basis of inhibitor binding and resistance. We present a synthesis of key quantitative data, detailed experimental protocols for its structural and functional analysis, and visual representations of the critical signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers actively engaged in the study of EGFR and the development of next-generation targeted therapies.

Introduction: EGFR in Cellular Signaling and Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that belongs to the ErbB family of receptor tyrosine kinases.[1] It plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, survival, and migration.[2] Dysregulation of EGFR signaling, often through overexpression or activating mutations within its kinase domain, is a well-established driver of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[3][4]

Ligand binding to the extracellular domain of EGFR induces a conformational change that promotes receptor dimerization.[3] This dimerization event is critical for the activation of the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues in the C-terminal tail.[5] These phosphotyrosine sites then serve as docking platforms for a multitude of adaptor proteins and signaling molecules, which in turn activate downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[2][6] The constitutive activation of these pathways due to EGFR mutations leads to uncontrolled cell growth and proliferation, a hallmark of cancer.[7]

The Structural Landscape of the EGFR Tyrosine Kinase Domain

The intracellular region of EGFR contains the tyrosine kinase domain, which is the catalytic engine of the receptor. The kinase domain adopts two principal conformational states: an inactive and an active state. The transition between these states is a critical regulatory step in EGFR signaling.

Inactive Conformation: In the absence of an activating ligand or mutation, the kinase domain is held in an autoinhibited, inactive state.[8] Key structural features of the inactive conformation include:

-

Outward rotation of the αC-helix: This positions a critical glutamate (B1630785) residue away from the active site, preventing the formation of a salt bridge with a conserved lysine (B10760008), a necessary interaction for ATP binding and catalysis.[8][9]

-

A folded activation loop: The activation loop blocks the substrate-binding site, sterically hindering the access of protein substrates.[9][10]

Active Conformation: Upon activation, the kinase domain undergoes a significant conformational rearrangement:

-

Inward rotation of the αC-helix: This brings the glutamate residue into proximity with the conserved lysine in the ATP-binding pocket, facilitating catalysis.[8][9]

-

An extended activation loop: The activation loop moves out of the active site, allowing for the binding of ATP and peptide substrates.[9]

This activation is driven by an allosteric mechanism involving the formation of an asymmetric dimer of the kinase domains.[11][12] In this arrangement, the C-lobe of one kinase domain (the "activator") interacts with the N-lobe of the other kinase domain (the "receiver"), inducing the conformational changes that lead to its activation.[12][13]

EGFR Signaling Pathways

The activation of the EGFR tyrosine kinase initiates a complex network of downstream signaling pathways that ultimately control cellular responses. The two major pathways are the MAPK and PI3K-AKT pathways.

Figure 1: Simplified EGFR Signaling Pathway. Upon activation, EGFR recruits adaptor proteins like Grb2, initiating the MAPK and PI3K-AKT cascades.

Structural Basis of Inhibition and Drug Resistance

The central role of EGFR in cancer has made its kinase domain a prime target for therapeutic intervention. Tyrosine kinase inhibitors (TKIs) are small molecules designed to bind to the ATP-binding pocket of the kinase domain, preventing ATP binding and subsequent phosphorylation of substrates.

Generations of EGFR TKIs:

-

First-generation TKIs (Gefitinib, Erlotinib): These are reversible inhibitors that primarily target the active conformation of the kinase domain.[4] They have shown significant efficacy in patients with activating mutations such as exon 19 deletions and the L858R mutation.[7]

-

Second-generation TKIs (Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) near the ATP-binding site.[14] They have a broader inhibitory profile, also targeting other ErbB family members.

-

Third-generation TKIs (Osimertinib): These were specifically designed to be mutant-selective, potently inhibiting EGFR with the T790M resistance mutation while sparing wild-type EGFR.[15][16] They are also irreversible inhibitors.

-

Fourth-generation TKIs: These are currently in development to overcome resistance to third-generation inhibitors, particularly the C797S mutation.[17]

Mechanisms of Drug Resistance: The clinical success of EGFR TKIs is often limited by the emergence of drug resistance. The most common mechanisms include:

-

T790M "Gatekeeper" Mutation: This mutation in exon 20 replaces a threonine with a larger methionine residue at the entrance of the ATP-binding pocket.[18] This sterically hinders the binding of first- and second-generation TKIs and increases the affinity for ATP.[15]

-

C797S Mutation: This mutation alters the cysteine residue to which irreversible inhibitors like osimertinib (B560133) bind, thereby preventing covalent modification and rendering the drug ineffective.[7]

-

Bypass Signaling Pathways: Amplification or activation of other receptor tyrosine kinases, such as MET, can provide alternative signaling routes for cell survival, bypassing the need for EGFR signaling.[19]

Quantitative Analysis of Inhibitor Potency

The efficacy of EGFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the kinase activity or cell proliferation. The selectivity index, calculated as the ratio of the IC50 for wild-type EGFR to that for the mutant form, is a critical measure of a drug's therapeutic window.[20]

Table 1: IC50 Values (nM) of Selected EGFR TKIs against Wild-Type and Mutant EGFR

| Inhibitor | EGFR WT | EGFR L858R | EGFR ex19del | EGFR L858R/T790M | EGFR ex19del/T790M | EGFR L858R/T790M/C797S | Reference(s) |

| Gefitinib (B1684475) | 25 | 10 | 5 | >1000 | >1000 | >1000 | [21][22] |

| Erlotinib (B232) | 50.1 | 7-20 | 5-10 | >1000 | >1000 | >1000 | [8][23] |

| Afatinib (B358) | 10 | 0.5 | 0.4 | 219.7 | 100-200 | >1000 | [8][14] |

| Osimertinib | 490 | 15 | 12 | 5.1 | 1 | 410 | [8][24] |

| BLU-945 | 683 | - | - | 0.4 | - | 0.5 | [24] |

| TQB3804 | >1000 | - | - | - | 0.46 | - | [24] |

Note: IC50 values can vary depending on the assay conditions and cell lines used. The values presented here are representative.

Experimental Protocols

Expression and Purification of the EGFR Tyrosine Kinase Domain

Obtaining high-purity, active EGFR kinase domain is a prerequisite for structural and biochemical studies. A common method involves recombinant expression in E. coli.[12][25]

Figure 2: Workflow for EGFR Kinase Domain Purification. A multi-step chromatographic process is used to obtain pure, active protein.

Detailed Methodology:

-

Gene Cloning and Transformation: The gene encoding the human EGFR tyrosine kinase domain (residues ~696-1022) is cloned into an expression vector, often with an N-terminal tag (e.g., 6xHis-SUMO) for purification.[25][26] The plasmid is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[26]

-

Protein Expression: Bacterial cultures are grown to mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[25] To improve protein solubility, expression is often carried out at a reduced temperature (e.g., 16-20°C) for an extended period (16-18 hours).[12]

-

Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is performed by sonication or high-pressure homogenization.[25] If the protein is expressed in inclusion bodies, a solubilization step using detergents like sarcosyl may be required.[25][27]

-

Chromatographic Purification:

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA resin column. The His-tagged protein binds to the resin and is eluted with an imidazole (B134444) gradient.[27]

-

Tag Removal: The affinity tag is cleaved using a specific protease (e.g., SUMO protease) to yield the native kinase domain.[27]

-

Ion Exchange Chromatography: The protein solution is further purified using an anion exchange column (e.g., DEAE Sepharose or Resource Q) to separate the kinase domain from the cleaved tag and other contaminants.[12][28]

-

Size Exclusion Chromatography: The final purification step is performed using a size exclusion column to separate the monomeric, active kinase domain from aggregates and other impurities.[12][28]

-

-

Quality Control: The purity of the final protein preparation is assessed by SDS-PAGE, and its identity is confirmed by mass spectrometry.

In Vitro Kinase Assay

In vitro kinase assays are essential for determining the enzymatic activity of the EGFR kinase domain and for quantifying the potency of inhibitors. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.[19][29]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[29]

-

Prepare stock solutions of the purified EGFR kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor in the kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µl of the test inhibitor (or DMSO as a control) to the wells.

-

Add 2 µl of the EGFR enzyme solution.

-

Initiate the reaction by adding 2 µl of a substrate/ATP mix.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

X-ray Crystallography

X-ray crystallography provides atomic-resolution structures of the EGFR kinase domain, offering invaluable insights into its mechanism of action and inhibitor binding.

Detailed Methodology:

-

Protein Crystallization:

-

The purified EGFR kinase domain (at a concentration of 5-20 mg/mL) is mixed with a crystallization solution containing a precipitant (e.g., polyethylene (B3416737) glycol, ammonium (B1175870) sulfate).[18][30]

-

Crystallization is typically performed using the vapor diffusion method (hanging drop or sitting drop).[30][31] In this method, a drop containing the protein-precipitant mixture is equilibrated against a reservoir of a higher precipitant concentration, leading to slow dehydration and crystal formation.[31]

-

Crystallization conditions (precipitant type and concentration, pH, temperature, additives) are screened to identify those that yield diffraction-quality crystals.[2]

-

-

Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the electron density map.

-

An atomic model of the protein is built into the electron density map and refined to obtain the final structure.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins, including EGFR.

Detailed Methodology:

-

Sample Preparation:

-

The purified protein sample (typically at a lower concentration than for crystallography) is applied to an EM grid.

-

The grid is blotted to remove excess liquid and then rapidly plunged into liquid ethane, which vitrifies the sample in a thin layer of amorphous ice.[9]

-

-

Data Collection:

-

The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.

-

A large number of images of individual protein particles are collected.

-

-

Image Processing and 3D Reconstruction:

-

The individual particle images are computationally aligned and averaged to improve the signal-to-noise ratio.

-

A 3D reconstruction of the protein is generated from the 2D images.

-

-

Model Building and Refinement:

-

An atomic model is built into the 3D density map and refined.

-

Conclusion

The structural analysis of the EGFR tyrosine kinase domain has been instrumental in our understanding of its function in normal physiology and its dysregulation in cancer. The detailed atomic-level views provided by X-ray crystallography and cryo-EM have elucidated the molecular mechanisms of activation, inhibition, and drug resistance. This knowledge has been pivotal in the rational design of highly potent and selective TKIs that have transformed the treatment of EGFR-mutant cancers. As new resistance mechanisms emerge, a continued focus on the structural and dynamic properties of the EGFR kinase domain will be essential for the development of the next generation of targeted therapies to improve patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel EGFR inhibitor overcomes common resistances to NSCLC treatments | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. synapse.koreamed.org [synapse.koreamed.org]

- 9. bitesizebio.com [bitesizebio.com]

- 10. rsc.org [rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. EGFR Kinase Enzyme System Application Note [promega.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. biorxiv.org [biorxiv.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. promega.com [promega.com]

- 30. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 31. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of EGFR Tyrosine Kinase Autophosphorylation and Activation: A Technical Guide

The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a critical mediator of cellular signaling, governing processes such as proliferation, differentiation, and survival.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3] This guide provides an in-depth examination of the molecular mechanisms underpinning EGFR tyrosine kinase (TK) autophosphorylation and activation, tailored for researchers, scientists, and drug development professionals.

The Activation Cascade: From Ligand Binding to Asymmetric Dimerization

The activation of EGFR is a multi-step process initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α), to its extracellular domain.[1][4] While initially conceptualized as a simple ligand-induced dimerization of receptor monomers, the current understanding supports a more nuanced model involving pre-formed, inactive dimers.[1]

Key Steps in Activation:

-

Ligand Binding: In the absence of a ligand, EGFR can exist in an autoinhibited, tethered conformation, both as monomers and inactive dimers.[2][3] Ligand binding to the extracellular domains induces a significant conformational change, extending the receptor and exposing a previously buried dimerization arm.[3][5]

-

Dimer Reorientation: According to the "rotation model," ligand binding induces a rotation of the transmembrane domains. This reorients the intracellular kinase domains from a symmetric, inactive configuration to an asymmetric, active one.[1] This asymmetric arrangement is the crucial step for kinase activation.

-

Asymmetric Kinase Dimer Formation: The activation of the EGFR kinase domain is an allosteric process.[1] Within the dimer, the two kinase domains play distinct roles: one acts as an "activator" and the other as a "receiver." The C-lobe of the activator kinase interacts with the N-lobe of the receiver kinase, inducing a conformational change that renders the receiver catalytically active.[6][7] This asymmetric interaction is indispensable for the activation of both wild-type and oncogenic mutant forms of EGFR.[8]

References

- 1. Activation of the EGF Receptor by Ligand Binding and Oncogenic Mutations: The “Rotation Model” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor Dimerization and Activation Require Ligand-Induced Conformational Changes in the Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Mechanism for activation of the EGF receptor catalytic domain by the juxtamembrane segment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A structure-based view of Epidermal Growth Factor Receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric kinase dimer formation is crucial for the activation of oncogenic EGFRvIII but not for ERBB3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Kinome: A Technical Guide to Identifying Novel Substrates of EGFR-TK

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) is a critical regulator of cellular processes and a key target in cancer therapy. Identifying its downstream substrates is paramount to understanding its complex signaling networks and developing more effective targeted therapies. This in-depth technical guide provides a comprehensive overview of the core methodologies employed to discover and validate novel EGFR-TK substrates, with a focus on quantitative proteomics and detailed experimental protocols.

Core Signaling Pathways of this compound

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling cascades. The three major pathways activated are the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, all of which play crucial roles in cell proliferation, survival, and migration.[1]

Identifying Novel this compound Substrates: A Quantitative Proteomics Approach

Mass spectrometry-based quantitative proteomics has become the cornerstone for identifying novel kinase substrates. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise quantification of protein phosphorylation changes in response to EGFR activation or inhibition.

Quantitative Data Summary

The following table summarizes novel this compound substrates identified through quantitative phosphoproteomics studies. The data represents the fold change in phosphorylation upon EGFR activation.

| Substrate Protein | Phosphorylation Site | Fold Change (Activated/Control) | Cellular Function | Reference |

| SHC1 | Y349/350 | > 10 | Adaptor protein, RAS activation | [2] |

| GAB1 | Y689 | > 8 | Adaptor protein, PI3K activation | [2][3] |

| STAT5A | Y694 | > 5 | Transcription factor, proliferation | [2] |

| ERRFI1 | Y394 | > 5 | Negative regulator of EGFR | [2] |

| DAPP1 | Y139 | > 4 | Adaptor protein in B-cell signaling | [2] |

| MAPK7 (ERK5) | Y221 | > 3 | MAP kinase signaling | [2] |

| DLG3 | Y705 | > 2 | Scaffolding protein | [2] |

Experimental Protocols

SILAC-based Quantitative Phosphoproteomics Workflow

This protocol outlines the key steps for identifying this compound substrates using SILAC followed by phosphopeptide enrichment and mass spectrometry.

Methodology:

-

Cell Culture and SILAC Labeling:

-

Culture two populations of cells (e.g., a cancer cell line with high EGFR expression) in parallel.

-

One population is grown in "light" medium containing normal isotopic abundance arginine and lysine (B10760008).

-

The other population is grown in "heavy" medium containing stable isotope-labeled arginine (e.g., 13C6-Arg) and lysine (e.g., 13C6,15N2-Lys) for at least five cell divisions to ensure complete incorporation.[4][5]

-

-

Cell Treatment and Lysis:

-

Serum-starve both cell populations to reduce basal signaling.

-

Treat the "heavy" labeled cells with an EGFR ligand (e.g., EGF) to stimulate this compound activity. The "light" labeled cells serve as the control.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

-

-

Protein Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme such as trypsin.[6]

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphopeptides from the complex peptide mixture. This is a critical step to increase the detection of low-abundance phosphopeptides.

-

Common methods include titanium dioxide (TiO2) chromatography for phosphoserine/threonine peptides and immunoprecipitation with anti-phosphotyrosine antibodies for phosphotyrosine peptides.[7]

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

-

-

Data Analysis:

-

Use specialized software to identify the phosphopeptide sequences from the MS/MS spectra and to quantify the relative abundance of the "light" and "heavy" peptide pairs.

-

The ratio of the heavy to light peak intensities reflects the change in phosphorylation of a specific site in response to EGFR activation.

-

Chemical Proteomics for Target Identification

Chemical proteomics is a powerful approach to identify the direct binding partners of small molecules, such as EGFR tyrosine kinase inhibitors (TKIs). This method can help validate direct substrates and identify off-target effects of drugs.

Methodology:

-

Probe Synthesis:

-

Synthesize a chemical probe by modifying the TKI of interest with a reactive group (e.g., a photo-affinity label) and an enrichment tag (e.g., biotin).

-

-

Cell Treatment and Crosslinking:

-

Treat cells with the chemical probe.

-

For photo-affinity probes, irradiate the cells with UV light to covalently crosslink the probe to its binding partners.

-

-

Lysis and Affinity Purification:

-

Lyse the cells and use the enrichment tag (e.g., streptavidin beads for a biotin (B1667282) tag) to pull down the probe-protein complexes.

-

-

Mass Spectrometry and Data Analysis:

-

Elute the bound proteins, digest them, and identify them by LC-MS/MS.

-

Quantitative proteomics techniques can be used to distinguish specific binders from non-specific background proteins.

-

Validation of Novel Substrates

Once potential substrates are identified, further validation is crucial. Common validation methods include:

-

In vitro kinase assays: Using recombinant this compound and the purified putative substrate to confirm direct phosphorylation.

-

Western blotting: Using phospho-specific antibodies to confirm the phosphorylation of the substrate in cells upon EGFR activation.

-

Site-directed mutagenesis: Mutating the identified phosphorylation site on the substrate and observing the functional consequences in cellular assays.

Conclusion

The identification of novel this compound substrates is a rapidly evolving field driven by advancements in mass spectrometry and chemical biology. The methodologies outlined in this guide provide a robust framework for researchers to expand our understanding of EGFR signaling and to uncover new therapeutic targets for cancer and other diseases driven by aberrant EGFR activity.

References

- 1. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychogenics.com [psychogenics.com]

- 3. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 5. helvia.uco.es [helvia.uco.es]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Gate: An In-depth Technical Guide to EGFR-TK Function in Normal Epithelial Cell Homeostasis

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is a critical signaling hub that governs the life and function of normal epithelial cells. As a transmembrane glycoprotein, this compound acts as a cellular antenna, receiving external cues and translating them into intracellular signals that orchestrate a symphony of processes essential for tissue homeostasis. This includes the delicate balance of cell proliferation, differentiation, migration, and the maintenance of the all-important epithelial barrier.[1][2][3] Dysregulation of this finely tuned system can lead to a host of pathologies, most notably cancer, making a thorough understanding of its normal function paramount for the development of targeted therapeutics.[1][4]

This technical guide provides a comprehensive overview of the core functions of this compound in normal epithelial cell homeostasis, detailing its signaling pathways, quantitative expression levels, and the experimental methodologies used to elucidate its mechanisms.

The Multifaceted Role of this compound in Epithelial Integrity

EGFR signaling is a cornerstone of epithelial tissue health, contributing to its development, maintenance, and repair.[2] Its activation triggers a cascade of events that are vital for several key cellular processes:

-

Proliferation and Differentiation: EGFR activation is a potent stimulator of epithelial cell proliferation, a process crucial for tissue renewal and regeneration.[5][6] The binding of ligands such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α) initiates signaling pathways that drive cells into the cell cycle.[7][8] Conversely, EGFR signaling must be appropriately attenuated to allow for terminal differentiation, the process by which epithelial cells mature to form a functional barrier.[9] An imbalance in EGFR-mediated proliferation and differentiation can disrupt tissue architecture and function.[9]

-

Cell Migration and Wound Healing: In response to injury, EGFR signaling is rapidly activated at the wound edge, promoting the migration of epithelial cells to close the gap.[10][11][12] This process, known as re-epithelialization, is fundamental to tissue repair.[13][14] EGFR activation in wound-proximal cells is a complex process involving the release of ATP and the transactivation of the receptor through ligand release.[10] The kinase activity of EGFR is absolutely required for the induction of motility in many epithelia.[10]

-

Maintenance of the Epithelial Barrier: The epithelial barrier is essential for protecting underlying tissues from the external environment. EGFR signaling plays a complex role in regulating this barrier. While crucial for the repair of a compromised barrier, sustained EGFR activation can also impair its integrity by inhibiting the expression of genes involved in the formation of the cornified envelope and tight junctions.[9][15] This highlights the importance of tight regulation of EGFR activity for maintaining a healthy epithelial barrier.

Quantitative Expression of EGFR in Normal Epithelial Tissues

The expression level of EGFR is a critical determinant of a cell's responsiveness to its ligands. Normal epithelial cells express a range of EGFR molecules on their surface, which is significantly lower than the expression levels often observed in cancer cells.

| Cell Type | EGFR Expression Level (Receptors per cell) | Reference |

| Most normal epithelial and fibroblast cells | 5,000 | [16] |

| Normal cervical squamous epithelium (median) | 30,700 | [17] |

| Hepatocytes | 200,000 | [16] |

| Cancer cells (for comparison) | Up to 2,000,000 - 3,000,000 | [16] |

The this compound Signaling Network

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues on its intracellular domain.[18] These phosphorylated tyrosines serve as docking sites for a variety of adaptor proteins and signaling molecules, which in turn activate several downstream pathways.[8][18]

References

- 1. Epidermal growth factor receptor (EGFR) involvement in epithelial-derived cancers and its current antibody-based immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EGF receptor in organ development, tissue homeostasis and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interplay between EGFR, E-cadherin, and PTP1B in epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linking tyrosine kinase inhibitor-mediated inflammation with normal epithelial cell homeostasis and tumor therapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal growth factor stimulates cell proliferation and inhibits functional differentiation of mouse mammary epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. EGFR regulation of epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wounding Sheets of Epithelial Cells Activates the Epidermal Growth Factor Receptor through Distinct Short- and Long-Range Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EGFR enhances early healing after cutaneous incisional wounding. | Semantic Scholar [semanticscholar.org]

- 12. Wound-Induced HB-EGF Ectodomain Shedding and EGFR Activation in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Epidermal Growth Factor Receptor Signaling in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epidermal Growth Factor and Epidermal Growth Factor Receptor: The Yin and Yang in the Treatment of Cutaneous Wounds and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. EGFR (epidermal growth factor receptor) level - Mammals - BNID 112720 [bionumbers.hms.harvard.edu]

- 17. Quantitative determination of the epidermal growth factor receptor in cervical cancer and normal cervical epithelium by 2-color flow cytometry: evidence for down-regulation in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Evolution of EGFR-TKI Resistance Mutations

Audience: Researchers, scientists, and drug development professionals.

Introduction: The EGFR Axis in Oncology and the Dawn of Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2][3] Upon binding to ligands such as EGF or TGF-α, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways.[4] In a subset of non-small cell lung cancers (NSCLC), specific activating mutations in the EGFR gene, most commonly exon 19 deletions and the L858R point mutation in exon 21, lead to constitutive kinase activity, driving oncogenesis.[5][6][7]

The discovery of these "driver mutations" revolutionized NSCLC treatment, leading to the development of EGFR tyrosine kinase inhibitors (TKIs). These small molecules effectively block the ATP-binding pocket of the mutated EGFR, inhibiting its downstream signaling and inducing dramatic tumor responses.[8] However, the clinical efficacy of these agents is almost universally limited by the eventual development of acquired resistance.[5][9] This guide provides an in-depth technical overview of the molecular mechanisms underpinning this resistance, the evolutionary dynamics of resistant clones, and the experimental protocols used to investigate these phenomena.

The EGFR Signaling Network

The EGFR signaling pathway is a complex network that primarily activates three major downstream cascades: the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the PLCγ pathway.[1][4][10] The MAPK pathway is crucial for cell proliferation, while the PI3K/AKT pathway is a major regulator of cell survival and anti-apoptotic signals.[4] Understanding this network is fundamental to comprehending how cancer cells can escape EGFR inhibition.

References

- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ClinPGx [clinpgx.org]

- 5. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. oncotarget.com [oncotarget.com]

- 9. Distinct evolutionary paths to TKI resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

The Role of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) in Angiogenesis and Metastasis: A Technical Guide

Abstract